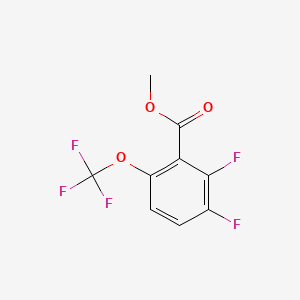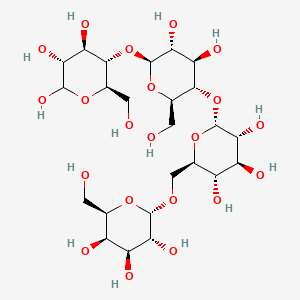
Gal(a1-6)Glc(a1-4)Glc(b1-4)Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose is a complex carbohydrate composed of four monosaccharide units linked by glycosidic bonds. This oligosaccharide is part of the larger family of glycans, which play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose typically involves the stepwise addition of monosaccharide units using glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosyl donor and acceptor are then activated under specific conditions to form the desired glycosidic bond. Common reagents used in these reactions include Lewis acids, such as boron trifluoride etherate, and promoters like silver triflate.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as glycosyltransferases catalyze the formation of glycosidic bonds between monosaccharides. This method is advantageous as it operates under mild conditions and produces fewer by-products compared to chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or tosyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose: has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in studying cell-cell interactions, signaling pathways, and immune responses.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycan dysfunction.
Industry: Utilized in the production of bio-based materials and as a component in food and cosmetic products.
Mécanisme D'action
The mechanism by which Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose exerts its effects involves its interaction with specific receptors and enzymes in biological systems. The compound can bind to lectins, which are carbohydrate-binding proteins, and modulate various cellular processes. It also participates in glycosylation reactions, influencing protein folding, stability, and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactose: Composed of galactose and glucose linked by a beta 1-4 glycosidic bond.
Maltose: Consists of two glucose units linked by an alpha 1-4 glycosidic bond.
Cellobiose: Composed of two glucose units linked by a beta 1-4 glycosidic bond.
Uniqueness
Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose: is unique due to its specific glycosidic linkages and the presence of multiple monosaccharide units. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBCRLIOSBQLHS-AMVQGNOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B8199024.png)
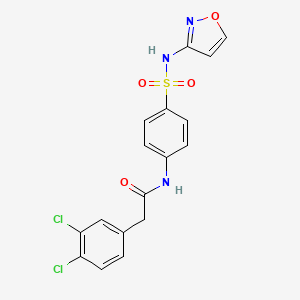
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)
![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)
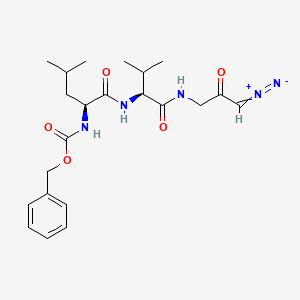
![6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide](/img/structure/B8199067.png)
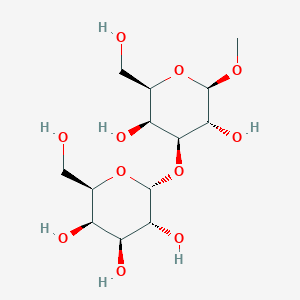
![p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside](/img/structure/B8199077.png)

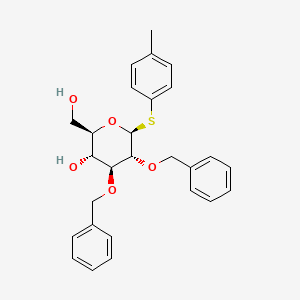
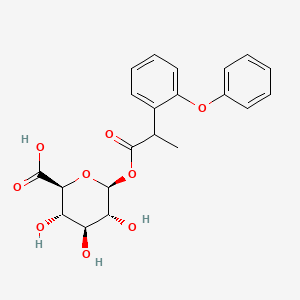
![2-[2,3,6-Trideuterio-5-fluoro-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]propanoic acid](/img/structure/B8199126.png)
![(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8S,9S,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B8199131.png)
